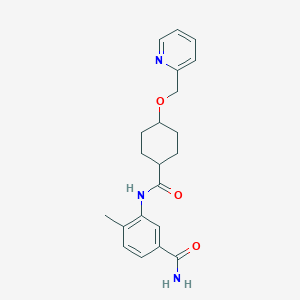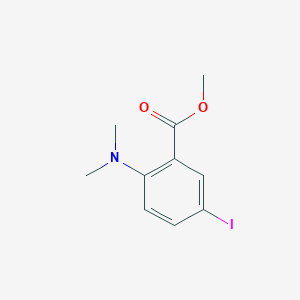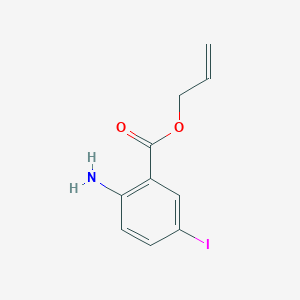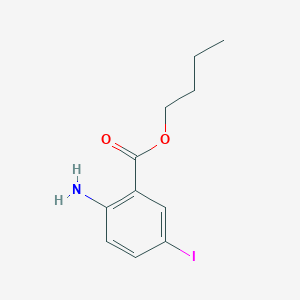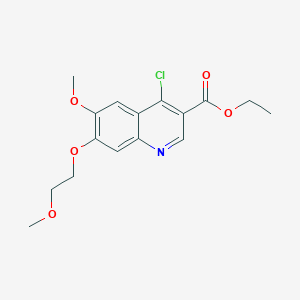
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with various functional groups such as chloro, methoxy, and methoxyethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of Substituents: The chloro, methoxy, and methoxyethoxy groups are introduced through substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the methoxy and methoxyethoxy groups can be introduced using methanol and 2-methoxyethanol, respectively, in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学研究应用
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a quinoline core.
Uniqueness
The unique combination of chloro, methoxy, and methoxyethoxy groups in this compound distinguishes it from other quinoline derivatives
属性
CAS 编号 |
1131605-02-1 |
|---|---|
分子式 |
C16H18ClNO5 |
分子量 |
339.77 g/mol |
IUPAC 名称 |
ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C16H18ClNO5/c1-4-22-16(19)11-9-18-12-8-14(23-6-5-20-2)13(21-3)7-10(12)15(11)17/h7-9H,4-6H2,1-3H3 |
InChI 键 |
DLCAJTCKKYEEKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OCCOC)OC)Cl |
规范 SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OCCOC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



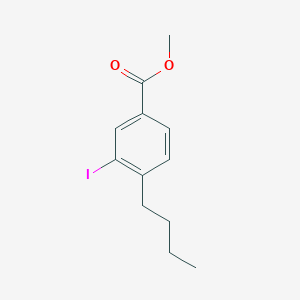
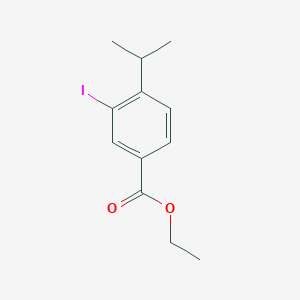


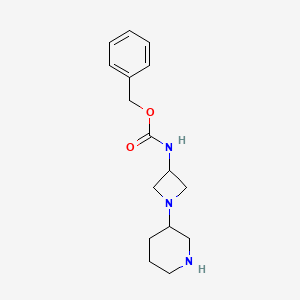
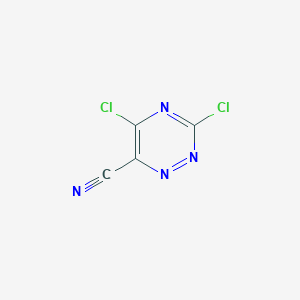
![5-Fluoro-4-(imidazo[1,2-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B3184806.png)
![N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B3184813.png)
![6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B3184815.png)
